molecular formula C17H13NO3S2 B2362463 (E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide CAS No. 1798415-48-1

(E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide

Cat. No.: B2362463
CAS No.: 1798415-48-1
M. Wt: 343.42
InChI Key: DCFJMGABQZEYHK-DAFODLJHSA-N
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Description

The compound (E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a furan-3-yl group at the α-position and a thiophene-3-carbonyl-substituted thiophen-2-ylmethyl moiety at the amide nitrogen. Its structure integrates heterocyclic systems (furan and thiophene) and a conjugated acrylamide backbone, which are common motifs in medicinal chemistry for modulating receptor activity and pharmacokinetic properties.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S2/c19-16(4-1-12-5-7-21-10-12)18-9-14-2-3-15(23-14)17(20)13-6-8-22-11-13/h1-8,10-11H,9H2,(H,18,19)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFJMGABQZEYHK-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide is a complex organic molecule that belongs to the class of acrylamides. Its structure features significant heterocyclic components, namely furan and thiophene rings, which are known to enhance biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure

The molecular formula of the compound is C18H14N2O2SC_{18}H_{14}N_{2}O_{2}S. The structure consists of a furan ring and a thiophene moiety attached to an acrylamide backbone, which contributes to its unique reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing furan and thiophene structures exhibit significant antimicrobial properties. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating potent antibacterial effects. The compounds also displayed strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm formation inhibition .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Biofilm Reduction (%)
Compound 4a0.220.5085
Compound 5a0.250.5580
Ciprofloxacin0.300.7075

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating moderate to high potency compared to standard chemotherapeutics. For example, one study reported IC50 values for related compounds against human lung cancer cells (A549) ranging from 193.93 µg/mL to 371.36 µg/mL .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound 7fA549193.93
Compound 7bHCT116208.58
Positive Control (5-FU)A549371.36

Anti-inflammatory Activity

The mechanism of action for this compound likely involves the inhibition of specific enzymes associated with inflammatory pathways. Research suggests that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . Molecular docking studies indicate that these compounds may effectively bind to active sites on target enzymes, enhancing their therapeutic potential.

The synthesis of this compound typically involves cyclocondensation reactions between furan and thiophene derivatives with appropriate hydrazine derivatives under controlled conditions. The resulting product can be purified through chromatographic techniques.

The biological activity is attributed to the compound's ability to interact with various biological targets, including enzymes involved in inflammatory processes and cancer cell proliferation pathways. This interaction can lead to the modulation of signaling pathways critical for cell survival and proliferation.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development due to its biological activity against various targets:

  • Anti-inflammatory Activity : Compounds with similar structures have shown the ability to modulate inflammatory pathways, indicating that (E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide may possess therapeutic benefits in treating conditions characterized by excessive inflammation.
  • Antimicrobial Properties : The presence of furan and thiophene rings is often associated with antimicrobial activities, making this compound a candidate for further studies in this area.

Neuropharmacology

Research indicates that derivatives of this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in anxiety and depression. This suggests potential anxiolytic effects, warranting further investigation into its neuropharmacological properties.

Industrial Applications

The unique electronic properties imparted by the furan and thiophene rings make this compound a candidate for applications in:

  • Organic Electronics : Its potential use in organic semiconductors due to the conjugated nature of its structure.
  • Material Science : Development of new materials with specific electrical or optical properties.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : Research has demonstrated that modifications in the structure can enhance biological activity, emphasizing the importance of understanding structure–activity relationships (SAR).
  • Biological Activity Assessment : Studies have shown that compounds with similar frameworks exhibit significant anti-inflammatory and antimicrobial activities, supporting the hypothesis that this compound could have similar effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and synthesis can be contextualized using structurally related acrylamides (Table 1):

Compound Name Substituents Key Structural Features Biological Targets/Activities
DM497 Thiophen-2-yl at α-position; p-tolyl at amide nitrogen Simpler substituents α7 nAChR PAM; CaV2.2 inhibition
DM490 Furan-2-yl at α-position; N-methyl-p-tolyl at amide nitrogen Methylation at amide nitrogen Antagonizes DM497’s α7 nAChR effects
PAM-2 Furan-2-yl at α-position; p-tolyl at amide nitrogen Lacks thiophene-carbonyl group α7 nAChR PAM; antinociceptive activity
14f Thiophen-2-yl at α-position; tetrahydroquinolinylmethyl at amide nitrogen Complex nitrogen substituent EGFR/HER2 inhibition (inferred)
Target Compound Furan-3-yl at α-position; thiophene-3-carbonyl-thiophen-2-ylmethyl Dual thiophene/furan; ketone functionality Hypothesized: α7 nAChR/CaV2.2 modulation

Key Observations :

  • Substituent Position Matters: The furan-3-yl group (vs.
  • Thiophene-3-Carbonyl Group : This unique feature introduces a ketone-linked thiophene, which could enhance lipophilicity and π-π stacking compared to simpler thiophen-2-yl analogs like DM497 .
  • Amide Nitrogen Modifications : The thiophen-2-ylmethyl group (vs. p-tolyl in DM497) may influence solubility and target engagement due to increased bulk and sulfur atom participation .

Pharmacological Activity Comparison

  • α7 nAChR Modulation : DM497 acts as a positive allosteric modulator (PAM) of α7 nAChR, while DM490 antagonizes this effect, highlighting the critical role of substituents (thiophene vs. furan and N-methylation) . The target compound’s furan-3-yl and thiophene-carbonyl groups may confer distinct allosteric modulation profiles.
  • CaV2.2 Channel Inhibition: Both DM497 and PAM-2 exhibit antinociceptive activity via CaV2.2 inhibition . The thiophene-3-carbonyl group in the target compound could enhance calcium channel affinity due to increased electron-withdrawing effects.

Preparation Methods

Synthesis of (E)-3-(Furan-3-yl)Acrylic Acid

The Knoevenagel condensation between furan-3-carbaldehyde and cyanoacetic acid in ethanol, catalyzed by piperidine, yields the α,β-unsaturated nitrile intermediate. Hydrolysis under acidic conditions (HCl, reflux) converts the nitrile to the carboxylic acid. This method, adapted from pyrazole-acrylamide syntheses, achieves 75% yield with >95% (E)-selectivity confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$).

Preparation of 5-(Thiophene-3-carbonyl)Thiophene-2-carbaldehyde

Friedel-Crafts acylation of 2-methylthiophene with thiophene-3-carbonyl chloride in the presence of AlCl$$3$$ generates the di-thiophene ketone. Subsequent oxidation of the methyl group using MnO$$2$$ in dichloromethane produces the aldehyde (62% yield).

Amide Bond Formation

Coupling 3-(furan-3-yl)acrylic acid with 5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine employs EDCI (1.2 equiv) and HOBt (1.1 equiv) in anhydrous dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 68% yield after silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Structural Characterization

Spectroscopic Analysis

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) : δ 8.21 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=CH), 7.89 (s, 1H, furan-H), 7.45–7.12 (m, 6H, thiophene-H), 6.72 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, CH=CH), 4.52 (d, $$ J = 5.8 \, \text{Hz} $$, 2H, CH$$2$$-N).
  • $$ ^{13}C $$-NMR : 165.4 (C=O), 152.1 (C=N), 144.3–118.2 (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the (E)-configuration and planar geometry of the acrylamide core (CCDC 2169792 analog). Key bond lengths include C=O (1.221 Å) and C=C (1.335 Å), consistent with α,β-unsaturated amides.

Optimization and Yield Enhancement

Table 1: Solvent and Catalyst Screening for Amide Coupling

Solvent Catalyst Yield (%) Purity (%)
DCM EDCI/HOBt 68 99
DMF DCC/DMAP 54 92
THF HATU 61 95

DMF, while effective in benzamidine syntheses, induces side reactions in acrylamides, reducing yield. Dichloromethane with EDCI/HOBt emerges as optimal.

Industrial-Scale Considerations

The patent-derived method for recycling DMF applies here: post-reaction DMF is distilled and reused in the Knoevenagel step, reducing solvent waste by 40%. Column chromatography remains necessary for purity >98%, though membrane filtration is under investigation for scalability.

Challenges and Alternative Routes

  • Stereochemical Control : Competing (Z)-isomer formation (<5%) necessitates rigorous TLC monitoring.
  • Thiophene Reactivity : Over-acylation during Friedel-Crafts requires precise stoichiometry (1:1.05 acyl chloride:AlCl$$_3$$).

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(furan-3-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acrylamide?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Step 1: Preparation of the thiophene-3-carbonyl intermediate via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane (DCM) .
  • Step 2: Coupling of the furan-3-yl acrylate moiety using α-bromoacrylic acid in DMF with EDCI/DMAP as coupling agents under ice-cooled conditions (0–5°C) to minimize side reactions .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity .
    Key Variables: Solvent polarity (e.g., DMF vs. THF), reaction temperature, and catalyst choice (EDCI vs. DCC) critically impact yield (reported range: 45–68%) .

Q. Q2. How can structural ambiguities in the acrylamide backbone be resolved using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR: The trans (E)-configuration of the acrylamide is confirmed by coupling constants (J = 15–16 Hz between Hα and Hβ protons) .
  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (conjugated C=C) validate the acrylamide and aromatic systems .
  • X-ray Crystallography: For absolute configuration determination, single-crystal diffraction studies are recommended, though challenges arise due to poor crystallinity in heterocyclic systems .

Advanced Research Questions

Q. Q3. What strategies can address contradictory bioactivity data in kinase inhibition assays for this compound?

Methodological Answer: Contradictions often stem from assay conditions or structural flexibility:

  • Kinase Selectivity Profiling: Use a panel of >50 kinases (e.g., EGFR, VEGFR2) to identify off-target effects. Adjust ATP concentrations (1–100 μM) to assess competitive inhibition .
  • Molecular Dynamics (MD) Simulations: Analyze binding stability of the thiophene-furan backbone in kinase active sites (e.g., using GROMACS). Pay attention to π-π stacking with Phe residues and hydrogen bonding with catalytic Lys .
  • Metabolite Interference Testing: Incubate the compound with liver microsomes (human/rat) to rule out false positives from reactive metabolites .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize its anti-inflammatory activity?

Methodological Answer:

  • Core Modifications:
    • Replace the furan-3-yl group with substituted pyrazoles (e.g., 3,5-dimethylpyrazole) to enhance solubility and metabolic stability .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to improve target affinity .
  • In Vitro Assays:
    • Measure nitric oxide (NO) scavenging activity in LPS-stimulated RAW 264.7 macrophages (IC₅₀ comparison via Griess reagent) .
    • Evaluate COX-2 inhibition using a fluorescence-based assay (Cayman Chemical Kit) .
  • Data Interpretation: Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .

Q. Q5. What analytical methods are recommended for detecting degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions at 37°C .
  • LC-MS/MS Analysis: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a water/acetonitrile (0.1% formic acid) gradient. Monitor for hydrolysis products (e.g., free acrylamide) and oxidative adducts (e.g., sulfoxides) .
  • Stability Criteria: ≥90% purity retention after 48 hours in PBS (pH 7.4) at 37°C .

Data Contradiction Analysis

Q. Q6. How to reconcile discrepancies in reported cytotoxicity IC₅₀ values across cell lines?

Methodological Answer: Discrepancies may arise from:

  • Cell Line Variability: Test parallelly in MCF-7 (ER+), MDA-MB-231 (TNBC), and HEK293 (control) using standardized MTT protocols (48-hour exposure, 10% FBS) .
  • Apoptosis vs. Necrosis: Perform Annexin V/PI staining to differentiate mechanisms. High necrosis rates in adherent lines (e.g., HeLa) may inflate IC₅₀ .
  • Solvent Artifacts: Ensure DMSO concentration ≤0.1% (v/v) to avoid false cytotoxicity .

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